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Executive Summary
Diaryliodonium salts have emerged from relative obscurity to become powerful and versatile

reagents in modern photochemistry. Initially explored for their utility as photoacid generators in

cationic polymerizations, their applications have expanded dramatically with the advent of

photoredox catalysis.[1][2] These air- and moisture-stable compounds serve as potent arylating

agents, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds under

mild, visible-light-mediated conditions.[2][3] Their unique photochemical reactivity, proceeding

through both radical and cationic intermediates, has positioned them as indispensable tools in

organic synthesis and materials science. This guide provides an in-depth technical overview of

the discovery, mechanisms, and applications of diaryliodonium salts in photochemistry,

complete with experimental protocols and quantitative data to facilitate their adoption in

research and development.

Introduction to Diaryliodonium Salts in
Photochemistry
Diaryliodonium salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds characterized by two aryl

groups attached to a central iodine atom, with a counteranion (X⁻) such as a halide, triflate, or

hexafluorophosphate. Their journey in photochemistry began with their identification as efficient
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photoacid generators (PAGs).[1] Upon UV irradiation, they undergo photolysis to produce

strong Brønsted acids, which can initiate cationic polymerizations of monomers like epoxides

and vinyl ethers.[1][4] This property found significant applications in coatings, adhesives, and

microelectronics.[5][6]

The resurgence of interest in diaryliodonium salts is intrinsically linked to the development of

visible-light photoredox catalysis. In these systems, a photocatalyst, upon light absorption, can

engage in a single-electron transfer (SET) with the diaryliodonium salt.[3][7] This process

generates a highly reactive aryl radical and an aryl iodide, unlocking a plethora of synthetic

transformations that are often difficult to achieve through traditional thermal methods.[3][7]

Fundamental Photochemical Pathways
The photochemical reactivity of diaryliodonium salts can be broadly categorized into two main

pathways: direct photolysis and photosensitization.

Direct Photolysis
Upon direct irradiation with UV light, diaryliodonium salts can undergo both homolytic and

heterolytic cleavage of the carbon-iodine bond.[1][8]

Homolytic Cleavage: This pathway generates an aryl radical and an aryliodonium radical

cation. This is the predominant pathway in triplet-sensitized photolysis.[8]

Heterolytic Cleavage: This pathway leads to the formation of an aryl cation and an aryl

iodide. Direct photolysis tends to favor this pathway.[8]

The resulting reactive intermediates can then interact with solvents or other molecules in the

reaction medium. In the presence of a proton source (like residual water), the aryl cation can

lead to the formation of a Brønsted acid, which is the basis for their use as photoacid

generators.[1]
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Figure 1: Direct Photolysis Pathways of Diaryliodonium Salts
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Caption: Direct Photolysis Pathways of Diaryliodonium Salts.

Photosensitization and Photoredox Catalysis
In the visible light region, where diaryliodonium salts often have poor absorption,

photosensitizers or photocatalysts are employed.[4][9] The mechanism typically involves a

single-electron transfer (SET) from the excited state of the photocatalyst to the diaryliodonium

salt.

A common example is the use of a ruthenium(II) or iridium(III) complex as a photocatalyst. The

general cycle is as follows:
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The photocatalyst (PC) absorbs visible light and is promoted to an excited state (PC*).

The excited photocatalyst (PC*) donates an electron to the diaryliodonium salt in an

oxidative quenching cycle. This generates the oxidized form of the photocatalyst (PC⁺), an

aryl radical (Ar•), and an aryl iodide (ArI).

The aryl radical can then engage in various chemical transformations, such as addition to an

isonitrile.

The oxidized photocatalyst (PC⁺) is reduced back to its ground state by a sacrificial electron

donor or through another productive step in the catalytic cycle, thus closing the loop.

Figure 2: General Photocatalytic Cycle for Aryl Radical Generation
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Caption: General Photocatalytic Cycle for Aryl Radical Generation.

Key Applications and Quantitative Data
Photoinitiated Cationic Polymerization
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Diaryliodonium salts are highly efficient photoinitiators for cationic polymerization.[1] The

quantum yields for the formation of the protonic acid (ΦP) are often high, indicating an efficient

conversion of light energy into initiating species.

Diaryliodoniu

m Salt

Counteranio

n
Monomer

Photosensiti

zer

Quantum

Yield (ΦP)
Reference

Diphenyliodo

nium
PF₆⁻

Cyclohexene

Oxide
None (Direct) 0.2 [1]

Diphenyliodo

nium
AsF₆⁻

Styrene

Oxide
Anthracene 1.2 [8]

(4-

Octyloxyphen

yl)phenyliodo

nium

PF₆⁻

3,4-

Epoxycyclohe

xylmethyl-

3',4'-

epoxycyclohe

xane

carboxylate

ITX 0.7 [4]

Table 1: Representative Quantum Yields for Acid Generation

Photoredox-Catalyzed Arylation Reactions
A significant application of diaryliodonium salts is in photoredox-catalyzed C-C and C-

heteroatom bond formation.[2] The efficiency of these reactions is often influenced by the

electronic properties of the aryl groups on the iodonium salt.

For instance, in the arylation of isonitriles to form benzamides, electron-withdrawing groups

(EWG) on the diaryliodonium salt generally lead to higher yields compared to electron-donating

groups (EDG).[3]
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Diaryliodonium

Salt (Ar₂I⁺X⁻)

Substituent on

Aryl Group
Isonitrile Yield (%) Reference

Bis(4-

fluorophenyl)iodo

nium triflate

4-F (EWG)

2,6-

Dimethylphenyl

isocyanide

67 [3]

Diphenyliodoniu

m triflate
H (Neutral)

2,6-

Dimethylphenyl

isocyanide

55 [3]

Bis(4-

methoxyphenyl)i

odonium triflate

4-OMe (EDG)

2,6-

Dimethylphenyl

isocyanide

32 [3]

Bis(3,5-

ditrifluoromethyl)i

odonium triflate

3,5-(CF₃)₂

(Strong EWG)

2,6-

Dimethylphenyl

isocyanide

18 [3]

Table 2: Effect of Substituents on the Yield of Photoredox Arylation of Isonitriles[3]

Experimental Protocols
General Protocol for Synthesis of Diaryliodonium Salts
A variety of methods exist for the synthesis of diaryliodonium salts.[10][11] A common modern

approach involves the one-pot reaction of an aryl iodide and an arene.
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Figure 3: Workflow for One-Pot Synthesis of Diaryliodonium Salts
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Caption: Workflow for One-Pot Synthesis of Diaryliodonium Salts.

Detailed Methodology:

Reaction Setup: To a solution of the aryl iodide (1.0 equiv) and the arene (2.0 equiv) in a

suitable solvent like dichloromethane, add the oxidizing agent (e.g., m-chloroperoxybenzoic
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acid, m-CPBA, 1.1 equiv) portion-wise at 0 °C.

Acid Addition: Slowly add a strong acid, such as trifluoromethanesulfonic acid (TfOH, 1.1

equiv), to the reaction mixture while maintaining the temperature at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring

by TLC or LC-MS.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

Purification: Add diethyl ether to the residue to precipitate the diaryliodonium salt. Collect the

solid by filtration, wash with diethyl ether, and dry under vacuum to afford the pure product.

Protocol for a Photoredox-Catalyzed Arylation of
Isonitriles
This protocol is adapted from the work on the synthesis of benzamides.[3]

Materials and Equipment:

Schlenk tube or vial with a magnetic stir bar

Blue LED lamp (e.g., 465 nm, 20 W)

Syringes for liquid handling

Standard laboratory glassware

Nitrogen or Argon source for inert atmosphere

Reagents:

Isonitrile (0.2 mmol, 1.0 equiv)

Diaryliodonium salt (0.2 mmol, 1.0 equiv)

--INVALID-LINK--₂ (0.004 mmol, 2 mol%)

Na₂CO₃ (0.34 mmol, 1.7 equiv)
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Acetonitrile (MeCN, 2 mL)

Water (H₂O, 200 µL)

Procedure:

Setup: To a Schlenk tube, add the isonitrile, diaryliodonium salt, --INVALID-LINK--₂, and

Na₂CO₃.

Inerting: Evacuate and backfill the tube with nitrogen or argon three times.

Solvent Addition: Add acetonitrile and water via syringe.

Irradiation: Place the reaction tube approximately 5-10 cm from the blue LED lamp and stir

vigorously. Ensure the reaction is cooled, if necessary, to maintain room temperature.

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically

complete within 10 hours.

Workup: Upon completion, quench the reaction with water and extract with an organic

solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to obtain the

desired benzamide.

Conclusion and Future Outlook
Diaryliodonium salts have transitioned from specialized reagents for cationic polymerization to

mainstream tools in synthetic photochemistry.[1][2] Their ability to generate both cationic and

radical species upon irradiation provides a unique platform for chemical reactivity.[8] The

ongoing development of new diaryliodonium salt structures with tailored electronic and steric

properties, as well as the discovery of novel photocatalytic systems, will undoubtedly continue

to expand their synthetic utility.[9][12] For researchers in drug development and materials

science, the mild, efficient, and often selective transformations enabled by these reagents offer

a powerful strategy for the construction of complex molecular architectures. As the field of

photochemistry advances, diaryliodonium salts are set to remain at the forefront of innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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